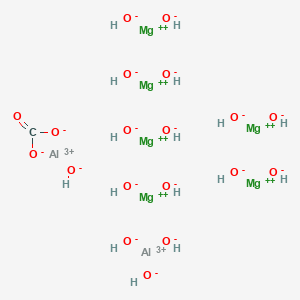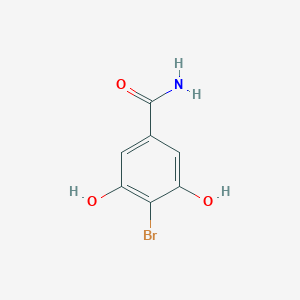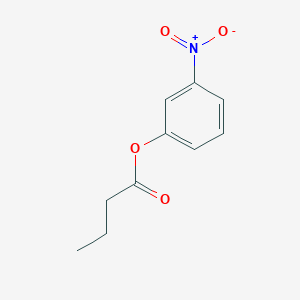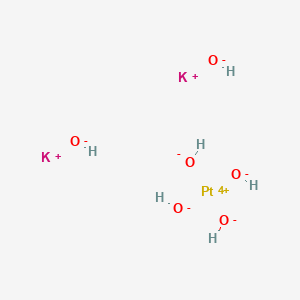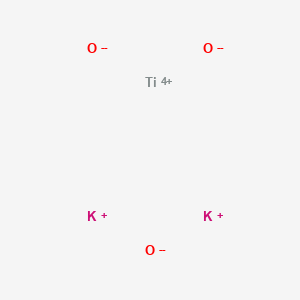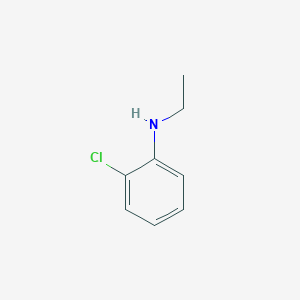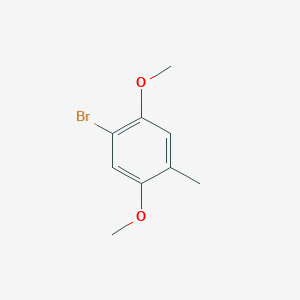
4-溴-2,5-二甲氧基甲苯
描述
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2,5-dimethoxytoluene often involves bromination and oxidation reactions. For instance, 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a related compound, can be synthesized from commercially available precursors through a sequence of bromination and oxidation, with an overall yield of 65% (Qiu, Lu, Yan, Zhou, & Wang, 2019). Similar methods could potentially be applied to the synthesis of 4-Bromo-2,5-dimethoxytoluene.
Molecular Structure Analysis
The structure of compounds similar to 4-Bromo-2,5-dimethoxytoluene has been determined using techniques like NMR spectroscopy and X-ray diffraction. For example, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was elucidated using these methods, providing insights into the molecular arrangement and stability of such compounds (Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, & Oliveira, 1998).
Chemical Reactions and Properties
The chemical behavior of brominated dimethoxy compounds includes reactions under various conditions. For example, the bromination of activated 4,6-dimethoxyindoles, similar in structure to 4-Bromo-2,5-dimethoxytoluene, can be effectively carried out, leading to a range of products depending on the presence of electron-withdrawing groups (Mitchell, Sengul, Kandemir, Nugent, Chen, Bowyer, Kumar, & Black, 2012).
科学研究应用
Metabolic Pathways and Toxicity : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), structurally related to 4-Bromo-2,5-dimethoxytoluene, has been studied for its metabolism and toxicity. It undergoes oxidative deamination, resulting in various metabolites, and shows interspecies differences in metabolism. Toxic effects have been observed in hepatocytes across different species, with significant individual susceptibility variations among human samples (Carmo et al., 2005).
Psychoactive Effects and Analytical Methods : The psychoactivity of 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), a related compound, has been discussed extensively. Case histories involving higher doses highlight its effects, and various analytical methods for its detection and quantification have been outlined (Delliou, 1983).
Synthesis Processes : There are studies outlining the synthesis processes of compounds related to 4-Bromo-2,5-dimethoxytoluene, such as 3,4-Dimethoxy-o-toluic acid, which have applications in organic chemistry and pharmaceuticals (Connolly et al., 2004).
Identification of Urinary Metabolites : The in vivo metabolism and identification of urinary metabolites of 2C-B in rats have been studied, revealing insights into metabolic pathways and potential toxicological impacts (Kanamori et al., 2002).
Bromination Processes : Research on the bromination of derivatives of resorcinol, which includes compounds similar to 4-Bromo-2,5-dimethoxytoluene, provides insights into chemical reactions and synthesis methodologies in organic chemistry (Cannon et al., 1971).
Recreational Drug Market Analysis : Studies have also focused on the presence of 2C-B in the recreational drug market, its pattern of use, and subjective effects, highlighting its increasing popularity and psychoactive properties (Caudevilla-Gálligo et al., 2012).
安全和危害
属性
IUPAC Name |
1-bromo-2,5-dimethoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBZEYUYXQONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349158 | |
| Record name | 4-BROMO-2,5-DIMETHOXYTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethoxytoluene | |
CAS RN |
13321-74-9 | |
| Record name | 1-Bromo-2,5-dimethoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13321-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-2,5-DIMETHOXYTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



